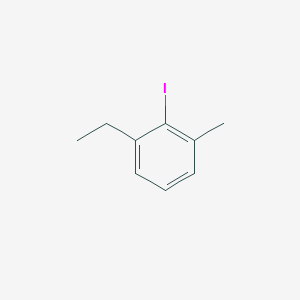

1-Etil-2-yodo-3-metilbenceno

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Ethyl-2-iodo-3-methylbenzene, while not directly addressed in the available literature, can be inferred from methodologies applied to similar compounds. For instance, compounds like ethylbenzene and various diethylbenzenes have been synthesized through various chemical reactions, involving catalytic processes and reactions with iodobenzenes in certain conditions (Yufit, 2013), (Beckmann et al., 1991). These methodologies might offer insight into potential synthetic pathways for 1-Ethyl-2-iodo-3-methylbenzene by substituting or modifying certain functional groups through halogenation with iodine.

Molecular Structure Analysis

The molecular structure of ethylbenzene derivatives, including compounds structurally related to 1-Ethyl-2-iodo-3-methylbenzene, has been studied, revealing insights into their conformation and behavior in different states. Studies have shown that these molecules exhibit specific orientations and interactions at the molecular level, with methyl and ethyl groups influencing the overall molecular conformation and stability (Yufit, 2013), (Beckmann et al., 1991).

Chemical Reactions and Properties

The chemical reactions involving compounds similar to 1-Ethyl-2-iodo-3-methylbenzene, such as iodobenzene-catalyzed reactions, offer insights into the reactive characteristics of halogenated aromatic compounds. These reactions include C-H amination, alpha-oxidation of ketones, and carbonylative coupling, which highlight the reactivity of the aromatic ring and the influence of substituents like iodine and ethyl groups on these processes (Ochiai et al., 2005), (Kiji et al., 1998).

Physical Properties Analysis

While specific data on 1-Ethyl-2-iodo-3-methylbenzene is scarce, related compounds have been studied for their physical properties, such as melting points, solubility, and spectroscopic characteristics. These studies provide a basis for understanding the physical behavior of halogenated aromatic compounds and can be extrapolated to predict the properties of 1-Ethyl-2-iodo-3-methylbenzene (Yufit, 2013), (Beckmann et al., 1991).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-2-iodo-3-methylbenzene can be inferred from studies on similar aromatic compounds, highlighting aspects like reactivity towards nucleophiles, electrophiles, and participation in various organic reactions. The presence of an iodine substituent significantly affects the compound's reactivity, making it a potential candidate for further functionalization and participation in cross-coupling reactions (Ochiai et al., 2005), (Kiji et al., 1998).

Aplicaciones Científicas De Investigación

Investigación proteómica

“1-Etil-2-yodo-3-metilbenceno” se utiliza como un producto especializado en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse en el análisis de la estructura, las interacciones y las modificaciones de las proteínas.

Síntesis de derivados del indeno

El compuesto “this compound” se utiliza en la preparación de derivados del indeno . Los derivados del indeno son importantes en el campo de la química orgánica y tienen aplicaciones en la síntesis de productos farmacéuticos y agroquímicos.

Reacciones de intercambio de halógenos

El compuesto juega un papel esencial en las reacciones de intercambio de halógenos . Estas reacciones son fundamentales en la síntesis orgánica, lo que permite la sustitución de un átomo de halógeno por otro.

Ligando en catálisis

“this compound” puede actuar como ligando en la catálisis . Los ligandos son iones o moléculas que se unen a un átomo metálico central para formar un complejo de coordinación. Estos complejos se utilizan en la catálisis, que es un proceso que aumenta la velocidad de una reacción química.

Síntesis de otros compuestos químicos

Este compuesto puede utilizarse como material de partida o intermedio en la síntesis de otros compuestos químicos . La presencia del átomo de yodo lo convierte en un buen candidato para diversas reacciones de sustitución.

Investigación y desarrollo

“this compound” se utiliza en laboratorios de investigación y desarrollo . Puede utilizarse en procedimientos experimentales para probar nuevas reacciones o sintetizar nuevos compuestos.

Mecanismo De Acción

Target of Action

1-Ethyl-2-iodo-3-methylbenzene is a derivative of benzene, a cyclic hydrocarbon. The primary target of this compound is the benzene ring structure in organic molecules . The benzene ring is a key component in many biological molecules, including amino acids, nucleic acids, and lipids.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, the iodine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene and its derivatives can undergo various reactions, including nitration, bromination, and conversion from the nitro group to an amine . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound is likely to have a high logP value, indicating it is lipophilic and can easily cross cell membranes . Its boiling point is around 118-120°C at 15 mmHg , suggesting it is volatile. Its water solubility is estimated to be low, which could affect its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Ethyl-2-iodo-3-methylbenzene. For instance, its volatility suggests it could evaporate under high temperatures . Its lipophilicity suggests it could accumulate in fatty tissues . Additionally, its stability and reactivity could be influenced by factors such as pH and the presence of other reactive species.

Propiedades

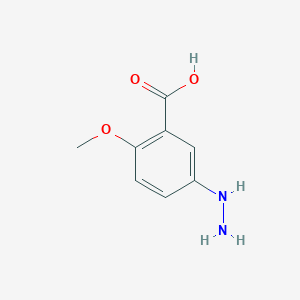

IUPAC Name |

1-ethyl-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSPENCTMKMGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370152 | |

| Record name | 1-ethyl-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175277-95-9 | |

| Record name | 1-ethyl-2-iodo-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)

![4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B61326.png)

![5-Chloro-1-[4-(trifluoromethoxy)phenyl]tetrazole](/img/structure/B61328.png)

![2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B61332.png)

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B61333.png)

![Furo[2,3-b]pyridin-5-ol](/img/structure/B61338.png)